molecular formula C5H4F2IN3O2 B3047201 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole CAS No. 1354706-67-4

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole

Cat. No.: B3047201
CAS No.: 1354706-67-4
M. Wt: 303.01
InChI Key: GSZZYMGNNCAOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology This compound features a pyrazole ring substituted with a 2,2-difluoroethyl group, an iodine atom, and a nitro group

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving nitro and difluoroethyl groups.

    Material Science: The compound’s unique properties make it suitable for the development of new materials with specific electronic or optical characteristics.

    Agricultural Chemistry: It can be explored for its potential use in the synthesis of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or redox reactions. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-4-iodo-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1354706-67-4

Molecular Formula

C5H4F2IN3O2

Molecular Weight

303.01

IUPAC Name

1-(2,2-difluoroethyl)-4-iodo-3-nitropyrazole

InChI

InChI=1S/C5H4F2IN3O2/c6-4(7)2-10-1-3(8)5(9-10)11(12)13/h1,4H,2H2

InChI Key

GSZZYMGNNCAOGQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I

Canonical SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.